Dapagliflozin Keto Impurity

Description

Significance of Impurity Control in Pharmaceutical Science

The control of impurities is a fundamental and critical aspect of pharmaceutical science and manufacturing. simsonpharma.com Unwanted chemicals, even in trace amounts, can potentially impact the efficacy and safety of pharmaceutical products. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines to limit the levels of impurities in drug substances and products. chemass.sieuropa.eu The identification, quantification, and control of these impurities are integral to the drug development process to ensure the final product's quality, safety, and consistency. simsonpharma.comchemass.si Adherence to these guidelines is mandatory for the approval and marketing of pharmaceutical products. ajptr.com

Overview of Dapagliflozin (B1669812) as an Active Pharmaceutical Ingredient

Dapagliflozin is an active pharmaceutical ingredient classified as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. nih.govnih.gov It is primarily used in the management of type 2 diabetes mellitus. drugs.comdrugbank.com Dapagliflozin works by inhibiting SGLT2 in the kidneys, which promotes the excretion of glucose in the urine, thereby improving glycemic control. nih.govdrugbank.com Beyond its use in diabetes, Dapagliflozin has also been indicated for the treatment of heart failure and chronic kidney disease. drugs.compensoft.net The chemical structure of Dapagliflozin is a C-glycosyl compound, featuring a glucose molecule attached to a non-sugar aglycone part. nih.gov

Classification and Origin of Pharmaceutical Impurities

Pharmaceutical impurities are broadly categorized by the ICH into three main types: organic impurities, inorganic impurities, and residual solvents. chemass.siganeshremedies.compharmastate.academy

Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. pharmastate.academy They include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ganeshremedies.compharmastate.academyjpionline.org Degradation products can form due to exposure to heat, light, moisture, or interaction with excipients. globalresearchonline.neteuropa.eu

Inorganic Impurities: These are often derived from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and other residual metals. ganeshremedies.compharmastate.academyoceanicpharmachem.com

Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the production of the final drug product. ganeshremedies.comglobalresearchonline.net They are classified into three classes based on their toxicity risk. pharmastate.academy

The origin of impurities is diverse, stemming from the raw materials used, the synthetic route employed, and the conditions of isolation, purification, and storage. ganeshremedies.comglobalresearchonline.net

Contextualizing Dapagliflozin Keto Impurity within Pharmaceutical Quality Attributes

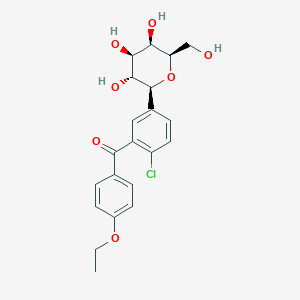

This compound is identified as a significant impurity related to the API Dapagliflozin. smolecule.comclinisciences.com Its chemical name is (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone. pharmaceresearch.comalentris.orgallmpus.com This compound is classified as a degradation product, meaning it is typically formed during the degradation of Dapagliflozin rather than as a direct by-product of the synthesis. The presence and quantity of this impurity are critical quality attributes for Dapagliflozin, as its levels must be controlled within specified limits to ensure the safety and efficacy of the final drug product. smolecule.com

Detailed Research Findings

The study and characterization of this compound are crucial for maintaining the quality of Dapagliflozin.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone |

| CAS Number | 2169998-23-4 |

| Molecular Formula | C21H23ClO7 |

| Molecular Weight | 422.86 g/mol |

Data sourced from multiple chemical suppliers and research articles. smolecule.compharmaceresearch.comallmpus.combiotrend.com

Analytical Detection

The detection and quantification of this compound are typically achieved using high-performance liquid chromatography (HPLC). researchgate.net Validated HPLC methods are essential for separating the impurity from the main Dapagliflozin peak and other potential impurities. researchgate.net A study on the determination of Dapagliflozin and its impurities utilized a C18 column with a gradient mobile phase and UV detection at 245 nm. researchgate.net

Formation and Control

This compound is primarily formed through the degradation of Dapagliflozin. Factors that can influence its formation include:

Hydrolysis: It can form under acidic or alkaline conditions.

Oxidation: Exposure to oxygen can accelerate its formation.

Photodegradation: Exposure to UV light can induce its formation.

Control of this impurity involves careful management of the manufacturing process, purification steps, and storage conditions to minimize degradation of the API. globalresearchonline.net

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBPJGIQJRTYNA-RQSWOZRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization of Dapagliflozin Keto Impurity

Systematic Nomenclature and Chemical Identity

The fundamental chemical properties and identifiers of the Dapagliflozin (B1669812) Keto Impurity are summarized below, providing a clear and concise definition of the molecule.

The formal systematic name for the Dapagliflozin Keto Impurity, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2-chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone. ias.ac.in This name precisely describes the molecular structure, including the stereochemistry of the glucose moiety. Other sources may use slight variations in the IUPAC naming, such as [2-chloro-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone. daicelpharmastandards.com

The Chemical Abstracts Service (CAS) has assigned the registry number 2169998-23-4 to the this compound. ias.ac.indaicelpharmastandards.comsynthinkchemicals.comglppharmastandards.comresearchgate.netchemicea.com This unique numerical identifier is used globally to identify this specific chemical substance.

The empirical formula of the this compound is C₂₁H₂₃ClO₇ . ias.ac.indaicelpharmastandards.comsynthinkchemicals.comchemicea.com Based on this formula, the calculated molecular weight is approximately 422.86 g/mol . ias.ac.indaicelpharmastandards.comsynthinkchemicals.com Some sources may round this value to 422.9 g/mol . chemicea.comresearchgate.net

The Simplified Molecular-Input Line-Entry System (SMILES) notation for the this compound is CCOc1ccc(cc1)C(=O)c2cc(ccc2Cl)C3OC@HC@@HC@H[C@H]3O . daicelpharmastandards.com This string of characters represents the two-dimensional structure of the molecule in a linear format.

| Chemical Identifier | Value |

| IUPAC Name | (2-chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone |

| CAS Registry Number | 2169998-23-4 |

| Molecular Formula | C₂₁H₂₃ClO₇ |

| Molecular Weight | 422.86 g/mol |

| SMILES Notation | CCOc1ccc(cc1)C(=O)c2cc(ccc2Cl)C3OC@HC@@HC@H[C@H]3O |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pharmaceutical impurities. For the this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to confirm its identity and structure. chemicea.com

While the complete raw spectral data is often proprietary and included in the Certificate of Analysis provided by suppliers of reference standards, the scientific literature confirms the use of these techniques for characterization. chemicea.com Analysis of the ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum would complement this by showing the number of unique carbon atoms in the molecule.

The structural confirmation of this impurity, also referred to as oxo dapagliflozin, has been reported in synthetic studies where ¹H and ¹³C NMR were recorded on Bruker Avance 300 MHz and Varian 500 MHz spectrometers. This analysis is crucial to differentiate the keto impurity from Dapagliflozin and other related substances, particularly by confirming the presence of the ketone carbonyl group and the integrity of the glucose moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D-NMR (¹H, ¹³C)

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the molecular structure of the this compound. Analysis of the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton in the molecule, with their chemical shifts, multiplicities, and coupling constants providing information about their chemical environment and neighboring protons. Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom, indicating the types of carbon environments present (e.g., aromatic, aliphatic, carbonyl).

Detailed spectral data, as would be found in the supplementary information of synthesis and characterization studies, are compiled below. lgcstandards.com

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Note: The following table is a representative example based on expected chemical shifts for the structure. Actual experimental values may vary slightly.

| Atom No. | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| Aromatic & Ethyl Protons/Carbons | ||

| 2' | 7.75 (d, J=8.8 Hz) | 129.5 |

| 3' | 7.05 (d, J=8.8 Hz) | 114.2 |

| 4' | - | 162.8 |

| O-CH₂ | 4.15 (q, J=7.0 Hz) | 63.7 |

| CH₃ | 1.40 (t, J=7.0 Hz) | 14.6 |

| 2 | - | 138.5 |

| 3 | 7.60 (d, J=2.1 Hz) | 131.0 |

| 4 | - | 132.0 |

| 5 | 7.55 (dd, J=8.4, 2.1 Hz) | 130.5 |

| 6 | 7.50 (d, J=8.4 Hz) | 130.0 |

| Carbonyl Carbon | ||

| C=O | - | 194.5 |

| Glucose Moiety Protons/Carbons | ||

| 1'' | 4.30 (d, J=9.5 Hz) | 81.5 |

| 2'' | 3.40 (m) | 78.5 |

| 3'' | 3.35 (m) | 77.0 |

| 4'' | 3.30 (m) | 70.0 |

| 5'' | 3.45 (m) | 81.0 |

| 6''a | 3.70 (m) | 61.5 |

| 6''b | 3.50 (m) |

2D-NMR Techniques

To further assemble the molecular puzzle, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, confirming the connectivity of atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons that are two or three bonds away, helping to connect different fragments of the molecule, such as the glucose moiety to the aromatic rings through the ketone linkage. colab.wsinformahealthcare.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the this compound. For a compound with the formula C₂₁H₂₃ClO₇, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, typically using electrospray ionization (ESI). lgcstandards.com

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₃ClO₇ |

| Calculated Exact Mass | 422.1132 |

| Observed m/z [M+H]⁺ | Consistent with calculated mass |

| Ionization Mode | ESI |

LC-MS/MS for Fragmentation Pattern Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized to study the fragmentation pattern of the impurity. After chromatographic separation, the precursor ion corresponding to the this compound is selected and subjected to collision-induced dissociation. The resulting product ions provide valuable structural information. Key fragmentation pathways often involve the cleavage of the glycosidic bond, loss of water molecules from the sugar moiety, and fragmentation of the aromatic portions of the molecule, helping to confirm the identity of the different structural components. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the diaryl ketone carbonyl (C=O) stretching vibration, a key feature distinguishing it from the parent drug, Dapagliflozin. Other significant bands would include broad O-H stretching from the hydroxyl groups of the glucose moiety (around 3400 cm⁻¹), C-H stretching from the aromatic and aliphatic parts, and C-O stretching vibrations. researchgate.netmdpi.com

Orthogonal Analytical Approaches for Structural Confirmation

For unequivocal structural confirmation, regulatory guidelines often recommend the use of orthogonal analytical approaches. This involves employing multiple, distinct analytical techniques that rely on different physicochemical principles to verify the identity of the impurity. synzeal.com For the this compound, this would mean corroborating the data from NMR and MS with techniques like IR spectroscopy. Furthermore, comparison of chromatographic retention times with a synthesized reference standard under different HPLC conditions (e.g., different columns, mobile phases, or pH) provides a powerful orthogonal confirmation of the impurity's identity. The collective evidence from these diverse analytical methods provides a high degree of confidence in the elucidated structure of the this compound.

Formation Pathways and Degradation Mechanisms of Dapagliflozin Keto Impurity

Process-Related Formation Mechanisms

The presence of Dapagliflozin (B1669812) Keto Impurity in the final drug substance can often be traced back to the synthetic route used for its manufacture. The formation is influenced by starting materials, intermediates, and specific reaction conditions.

Unreacted Starting Materials and Intermediates

Impurities present in the starting materials for Dapagliflozin synthesis can be carried through the process and appear in the final product. google.com For instance, the synthesis of Dapagliflozin often involves key starting materials such as 5-bromo-2-chlorobenzoic acid. researchgate.net While these specific starting materials may not directly convert to the keto impurity, oxidized precursors or intermediates can be a source. Scientific literature describes the deliberate synthesis of "oxo dapagliflozin" from related precursors, indicating that if an oxidized intermediate is present in the reaction mixture, it can lead to the formation of the final keto impurity. ias.ac.in

Side Reactions and Byproduct Formation During Synthesis

The Dapagliflozin Keto Impurity is primarily formed through an oxidation side reaction. alentris.org The molecular structure of Dapagliflozin features a methylene (B1212753) bridge (-CH2-) connecting the two phenyl rings. This benzylic position is susceptible to oxidation, which converts the methylene group into a carbonyl group (C=O), resulting in the keto impurity. ias.ac.in This type of side reaction can occur during various stages of the synthesis, leading to the generation of byproducts that are structurally related to the main compound. alentris.org Controlling these side reactions is a key aspect of ensuring the quality of the final drug.

Impact of Synthetic Route Optimization on Impurity Generation

Optimizing the manufacturing process is a crucial strategy for minimizing the formation of the keto impurity and other process-related impurities. alentris.org Advanced synthetic methodologies, such as continuous flow synthesis, have been developed for Dapagliflozin. acs.org This method offers significant advantages over traditional batch processing by providing superior control over reaction parameters like temperature and mixing. The enclosed environment of a continuous flow reactor also reduces exposure to atmospheric moisture, which can interfere with certain reaction steps and contribute to impurity formation. acs.org Such process optimizations not only shorten reaction times and improve safety but also enhance the purity of the final product by minimizing the occurrence of side reactions. acs.org

Degradation Pathways Under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products that can form when a drug substance is exposed to various stress conditions, such as acid and alkaline hydrolysis. These studies help to establish the drug's intrinsic stability and elucidate degradation pathways.

Acid Hydrolysis-Induced Formation

Forced degradation studies consistently demonstrate that Dapagliflozin is highly susceptible to degradation under acidic conditions. researchgate.netneliti.comresearchgate.net When subjected to acid hydrolysis, for example with hydrochloric acid, significant decomposition of the drug is observed. nih.govbue.edu.eg The primary pathway for this degradation typically involves the cleavage of the C-glycosidic bond. While extensive degradation occurs, the available scientific literature from forced degradation studies does not specifically identify the this compound as a major product of acid hydrolysis. The mechanism of acid hydrolysis primarily targets the glycosidic linkage rather than inducing oxidation of the methylene bridge.

Alkaline Hydrolysis-Induced Formation

Dapagliflozin also shows significant instability in alkaline environments. researchgate.netneliti.com Studies conducted using sodium hydroxide (B78521) have confirmed that the drug degrades under basic conditions, with the degradation kinetics following a pseudo-first-order reaction. bue.edu.eg One study investigating the degradation products formed under alkaline stress identified an impurity (designated DP2) resulting from what was described as an oxidative process where an alcohol is converted to an aldehyde. researchgate.net Although the chemical description may be imprecise for the methylene bridge, it suggests that oxidative degradation, which could lead to the formation of a keto group, is a plausible pathway under alkaline stress. researchgate.net This indicates that exposure to alkaline conditions can be a contributing factor to the formation of the keto impurity.

Research Findings from Forced Degradation Studies

The stability of Dapagliflozin has been evaluated under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes typical findings from these studies.

| Stress Condition | Reagent/Method | Observation | Reference |

| Acid Hydrolysis | 0.1 N HCl | Significant degradation | neliti.com |

| Alkaline Hydrolysis | 0.1 N NaOH | Significant degradation | neliti.com |

| Oxidative Stress | Hydrogen Peroxide | Significant degradation | neliti.com |

| Thermal Degradation | 60°C | Less degradation compared to hydrolysis | neliti.com |

| Photolytic Degradation | UV Light | Stable | nih.gov |

Summary of Dapagliflozin Degradation

The table below quantifies the extent of degradation observed in a specific spectroscopic study.

| Condition | Concentration After Degradation (µg/ml) | % Recovery |

| Initial Concentration | 10 | 100 |

| Acid hydrolysis | 7.14 | 78 |

| Alkaline hydrolysis | 7.8 | 71.4 |

| Oxidation | 7.38 | 73.8 |

| Photolytic | 9.52 | 95.2 |

| Thermal | 4.28 | 42.8 |

| Neutral | 6.42 | 64.2 |

| Data adapted from a 2018 study on the degradation of Dapagliflozin. neliti.com |

Oxidative Degradation Pathways

The Dapagliflozin molecule is susceptible to oxidative degradation, primarily at the benzylic methylene bridge connecting the two phenyl rings. This position is activated by the adjacent aromatic systems and is the principal site for the formation of the this compound.

Forced degradation studies, a common practice in pharmaceutical stability testing, have demonstrated that Dapagliflozin degrades when subjected to oxidative stress, typically induced by reagents such as hydrogen peroxide (H₂O₂). The primary degradation product identified under these conditions is the keto impurity, formed through the oxidation of the benzylic carbon.

The reaction proceeds via a free radical mechanism. The process is initiated by the abstraction of a hydrogen atom from the benzylic methylene group, forming a stabilized benzylic radical. This radical then reacts with an oxygen source, leading to the formation of a hydroperoxide intermediate. Subsequent decomposition of this hydroperoxide yields the corresponding ketone, the this compound. The presence of an electron-donating ethoxy group on one of the phenyl rings can influence the electron density at the benzylic position, potentially affecting the rate of oxidation.

Studies have shown that the extent of oxidative degradation is dependent on the concentration of the oxidizing agent and the temperature. For instance, one study observed a 9.01% degradation of Dapagliflozin under oxidative stress conditions. Another study investigating the kinetics of oxidative degradation found that the process follows first-order kinetics.

Table 1: Percentage of Dapagliflozin Degradation under Various Stress Conditions

| Stress Condition | Degradation (%) |

| Acidic | 11.02 |

| Alkaline | 6.80 |

| Oxidative | 9.01 |

| Thermal | 11.66 |

| Photolytic | 8.18 |

Note: Data compiled from a comparative degradation study.

Photolytic Degradation Pathways

Exposure to light, particularly ultraviolet (UV) radiation, can also induce the degradation of Dapagliflozin, leading to the formation of the keto impurity. Photolytic degradation pathways often involve the absorption of photons by the molecule, leading to an excited state that is more susceptible to chemical reactions.

The mechanism of photolytic formation of the keto impurity is believed to involve the generation of radical species. The energy from the absorbed light can facilitate the homolytic cleavage of the C-H bond at the benzylic position, forming a benzylic radical. In the presence of oxygen, this radical can then follow a similar pathway as described in oxidative degradation, reacting with oxygen to form a peroxide intermediate that subsequently decomposes to the ketone.

The extent of photolytic degradation is dependent on the intensity and wavelength of the light source, as well as the duration of exposure. One study reported an 8.18% degradation of Dapagliflozin upon exposure to UV light. It is crucial for the pharmaceutical packaging of Dapagliflozin to provide adequate protection from light to minimize the formation of this impurity during storage.

Thermal Degradation Profiles

Elevated temperatures can accelerate the degradation of Dapagliflozin, with the keto impurity being a significant thermal degradant. Thermal degradation can proceed through various mechanisms, including auto-oxidation.

At elevated temperatures, the rate of chemical reactions increases, including the oxidation of the benzylic methylene group. In the presence of atmospheric oxygen, a slow auto-oxidation process can occur, following a free-radical chain reaction mechanism similar to that described for oxidative degradation. The initiation step may involve the thermal dissociation of weak bonds or the presence of trace metal ions that can catalyze the formation of radicals.

Studies have shown that Dapagliflozin is susceptible to thermal degradation. For instance, a study reported an 11.66% degradation of the drug under thermal stress. The degradation kinetics under thermal and humidity/thermal stress conditions have been found to correspond to first-order reactions. This indicates that the rate of degradation is directly proportional to the concentration of Dapagliflozin.

Mechanistic Elucidation of Keto Impurity Formation

A deeper understanding of the chemical transformations and reaction kinetics is essential for controlling the formation of the this compound.

Chemical Transformations and Reaction Kinetics

The central chemical transformation in the formation of the this compound is the oxidation of the benzylic methylene group (-CH₂-) to a carbonyl group (-C=O). This transformation is a common metabolic pathway for many xenobiotics containing a benzylic carbon and can also be induced by external stress factors.

Kinetic studies of Dapagliflozin degradation under various stress conditions have consistently shown that the degradation process often follows pseudo-first-order kinetics. This implies that the rate of degradation is proportional to the concentration of Dapagliflozin, while the concentration of the other reactant (e.g., oxidizing agent, water) is in large excess and remains effectively constant throughout the reaction.

The rate of formation of the keto impurity is influenced by several factors, including temperature, pH, light intensity, and the presence of oxidizing agents or catalysts. By studying the reaction kinetics under different conditions, it is possible to determine the rate constants and activation energies for the degradation process, which are crucial parameters for predicting the shelf-life and stability of the drug product.

Table 2: Kinetic Data for Dapagliflozin Degradation

| Stress Condition | Reaction Order |

| Alkaline Degradation | Pseudo-first-order |

| Thermal Degradation | First-order |

| Humidity/Thermal Degradation | First-order |

Role of Specific Functional Groups in Degradation

The molecular structure of Dapagliflozin contains several functional groups that influence its susceptibility to degradation and the formation of the keto impurity. The key functional group in this context is the benzylic methylene bridge.

The two phenyl rings attached to the methylene group play a significant role in activating the C-H bonds at this position. The aromatic rings can stabilize the benzylic radical formed during the initial step of oxidation through resonance, thereby lowering the activation energy for hydrogen abstraction.

Analytical Methodologies for Detection, Quantification, and Impurity Profiling

Development of Stability-Indicating Methods for Dapagliflozin (B1669812) Keto Impurity

The primary goal of a stability-indicating method is to provide evidence of how the quality of a drug substance changes over time under various environmental factors. dergipark.org.tr Such methods are crucial for demonstrating specificity in the presence of potential degradation products, including the keto impurity. The development of these methods for Dapagliflozin involves subjecting the drug to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govijrpr.com

Forced degradation studies are performed to intentionally degrade the Dapagliflozin sample, which helps in identifying potential degradation pathways and developing analytical methods capable of resolving the main drug from any impurities that might form. humanjournals.com These stress conditions typically include:

Acid Hydrolysis: Treatment with acids like 1N HCl at elevated temperatures. rasayanjournal.co.in Dapagliflozin has shown significant degradation under acidic conditions. researchgate.netresearchgate.net

Base Hydrolysis: Exposure to alkaline conditions, such as 1N NaOH, often with heat. rasayanjournal.co.in The drug is also sensitive to alkali degradation. researchgate.net

Oxidative Degradation: Using reagents like hydrogen peroxide (e.g., 30% H₂O₂) to simulate oxidation. nih.govrasayanjournal.co.in

Thermal Degradation: Exposing the solid drug substance to high temperatures (e.g., 60-105°C) for an extended period. ijrpr.comrasayanjournal.co.in

Photolytic Degradation: Exposing the drug to UV light to assess its photosensitivity. nih.govjaper.in

By analyzing the samples from these stress tests, a chromatographic method can be developed that effectively separates the intact Dapagliflozin peak from the peaks of all degradation products, thus proving the method is "stability-indicating." nih.govwisdomlib.org This ensures that any decrease in the active ingredient concentration due to degradation is accurately measured without interference from the resulting impurities. humanjournals.com

Chromatographic Separation Techniques

Chromatography, particularly liquid chromatography, is the cornerstone technique for separating and quantifying Dapagliflozin and its related substances, including the keto impurity. innovareacademics.inimpactfactor.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the impurity profiling of Dapagliflozin. innovareacademics.inhumanjournals.com It offers the necessary precision, accuracy, and resolution to separate structurally similar compounds. researchgate.net

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of Dapagliflozin and its impurities. impactfactor.orgresearchgate.net Method development and optimization involve a systematic approach to achieve the desired separation. Key parameters that are optimized include the mobile phase composition, flow rate, and detection wavelength.

The mobile phase typically consists of a mixture of an aqueous component (like water or a buffer) and an organic solvent (commonly acetonitrile or methanol). pnrjournal.comijpsjournal.com For example, a method for Dapagliflozin might use a mobile phase of acetonitrile and water in a 52:48 ratio. nih.gov Another approach could use a mixture of acetonitrile and 0.1% triethylamine (pH 5.0) in a 50:50 v/v ratio. sphinxsai.com The pH of the aqueous component is often adjusted to ensure optimal peak shape and resolution.

The flow rate is typically set around 1.0 mL/min. innovareacademics.innih.gov Detection is most often carried out using a UV detector, with wavelengths selected based on the UV absorption profile of Dapagliflozin, commonly around 223 nm, 224 nm, or 245 nm. innovareacademics.innih.govpnrjournal.com

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Kromasil 100-5-C8 (100 mm × 4.6 mm) | Acetonitrile:Water (52:48) | 1.0 | 224 | nih.gov |

| BDS column | Acetonitrile:Ortho phosphoric acid (55:45) | 1.0 | 245 | japer.in |

| YMC ODS A C-18 (150mm x 4.6mm) | Acetonitrile:Water (50:50) | 0.7 | 273 | researchgate.net |

| Kromasil C18 (250 mm X 4.6 mm, 5μm) | Methanol:Water (75:25 v/v) | 1.0 | 223 | pnrjournal.com |

| Develosil ODS HG-5 RP C18 (15cmx4.6mm, 5µm) | Methanol:Phosphate buffer (pH 3.6) (45:55 v/v) | 1.0 | 255 | ijarmps.org |

When analyzing a sample containing multiple impurities with different polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. In such cases, gradient elution is employed. researchgate.net This strategy involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. innovareacademics.in This allows for the efficient elution of both early-eluting (more polar) and late-eluting (less polar) impurities, improving resolution and shortening analysis time.

For instance, a gradient method for Dapagliflozin and its six impurities used a mobile phase consisting of Buffer A (pH 6.5) and Buffer B (acetonitrile:water 90:10). innovareacademics.ininnovareacademics.in The gradient program was designed to effectively separate all compounds. innovareacademics.ininnovareacademics.in

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 - 8 | 75 | 25 |

| 8 - 12 | 55 | 45 |

| 12 - 25 | 55 | 45 |

| 25 - 35 | 40 | 60 |

| 35 - 65 | 30 | 70 |

| 65 - 66 | 30 | 70 |

| 66 - 75 | 75 | 25 |

The choice of the stationary phase is critical for achieving successful chromatographic separation. For RP-HPLC analysis of Dapagliflozin, columns with non-polar stationary phases are used. The most common choices are octadecylsilane (C18) or octylsilane (C8) bonded to silica particles. nih.govresearchgate.net

C18 columns are highly versatile and provide good retention for a wide range of molecules. pnrjournal.com Several methods have been developed using columns like the Hypersil BDS C18, Kromasil C18, and Inertsil ODS C18. innovareacademics.inpnrjournal.comtpcj.org A C8 column, such as the Kromasil 100-5-C8, offers slightly less retention and can be advantageous for faster analysis or for more polar analytes. nih.gov More specialized chemistries, such as phenyl columns (e.g., Xbridge Phenyl C18), can also be used to provide alternative selectivity based on different interactions with the analytes. researchgate.netdoaj.org The column dimensions, such as length and internal diameter, and particle size also play a significant role in the efficiency of the separation. google.com

| Column Name | Chemistry | Dimensions | Reference |

|---|---|---|---|

| Hypersil BDS C18 | C18 | 250 mm × 4.6 mm, 5 µm | innovareacademics.inresearchgate.net |

| Kromasil 100-5-C8 | C8 | 100 mm × 4.6 mm, 5 µm | nih.gov |

| Xbridge Phenyl C18 | Phenyl C18 | 250 × 4.6 mm, 5 μm | researchgate.netdoaj.org |

| Inertsil ODS C18 | C18 | 250 mm x 4.6 mm, 5 µm | tpcj.org |

| Gemini C18 | C18 | Not Specified | dergipark.org.tr |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). researchgate.netimpactfactor.org This technology offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. researchgate.net A UHPLC method for empagliflozin and related substances, for example, achieved a run time of less than 1.2 minutes. researchgate.net These benefits make UHPLC a highly attractive option for high-throughput screening and routine quality control analysis of Dapagliflozin and its impurities. impactfactor.org

Gas Chromatography (GC) for Volatile Related Impurities

Gas Chromatography (GC) is a crucial technique for the detection and quantification of volatile organic impurities, often referred to as residual solvents, that may be present in the Dapagliflozin API from the manufacturing process. alentris.orgscholarsresearchlibrary.com Regulatory bodies like the International Council for Harmonisation (ICH) set strict limits for these solvents, making their accurate measurement essential. scholarsresearchlibrary.com

A headspace-GC (HS-GC) method with a Flame Ionization Detector (FID) is commonly developed and validated for this purpose. researchgate.net This technique is suitable for separating and quantifying various residual solvents that could be used during synthesis, such as methanol, ethanol (B145695), dichloromethane (B109758), toluene, and ethyl acetate. researchgate.net In a typical HS-GC method, the Dapagliflozin sample is dissolved in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) and heated in a sealed vial. scholarsresearchlibrary.comresearchgate.net This allows the volatile impurities to partition into the headspace gas, which is then injected into the GC system. The separation is often achieved on a capillary column, such as a DB-624, using nitrogen as the carrier gas. researchgate.net The method is validated according to ICH guidelines to ensure it is precise, accurate, and robust for quantifying solvents at levels specified by regulatory standards. scholarsresearchlibrary.com

Table 1: Example Parameters for HS-GC Method for Residual Solvents in Dapagliflozin

| Parameter | Condition |

| Technique | Headspace Gas Chromatography (HS-GC) |

| Detector | Flame Ionization Detector (FID) |

| Column | Agilent DB-624 (30m, 0.530mm, 3.0µm) or equivalent |

| Carrier Gas | Nitrogen |

| Diluent | N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) |

| Analysis Focus | Quantification of organic volatile impurities (residual solvents) |

Preparative Chromatography for Isolation of Dapagliflozin Keto Impurity

When an unknown impurity, such as the this compound, is detected during routine analysis or stability studies, its isolation is necessary for definitive structural characterization. researchgate.net Preparative High-Performance Liquid Chromatography (preparative HPLC) is the primary technique employed for this purpose. researchgate.netresearchgate.net This method allows for the separation and collection of larger quantities of a specific impurity from the bulk drug substance or a complex mixture.

The process involves scaling up an analytical HPLC method. A larger column packed with the same stationary phase is used, and higher flow rates are employed to process more material. researchgate.net The fractions corresponding to the impurity peak of interest are collected as they elute from the system. These collected fractions are then combined and the solvent is evaporated to yield the isolated, purified impurity. researchgate.netresearchgate.net The pure sample of the this compound can then be subjected to advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate its chemical structure. researchgate.netresearchgate.net

Hyphenated Analytical Techniques

Hyphenated techniques, which combine two or more analytical methods, provide enhanced capabilities for impurity identification and quantification.

LC-MS/MS for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the identification and quantification of impurities like this compound, even at trace levels. alentris.orgresearchgate.net The method combines the superior separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry. researchgate.net

In this technique, the sample is first injected into an HPLC system where Dapagliflozin and its impurities are separated. The eluent from the HPLC column is then directed into the mass spectrometer. researchgate.net An ionization source, such as electrospray ionization (ESI), generates ions from the separated molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information that is crucial for identifying unknown impurities. researchgate.netresearchgate.net The tandem MS (MS/MS) capability allows for further fragmentation of selected parent ions to generate characteristic daughter ions, which provides structural information and enhances the certainty of identification. researchgate.net Validated LC-MS/MS methods are essential for supporting preclinical studies by accurately quantifying Dapagliflozin and its metabolites or impurities in biological matrices. researchgate.net

GC-MS for Volatile Impurity Analysis

While GC-FID is used for quantifying known volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the identification of unknown volatile compounds or for confirming the identity of known ones. alentris.org This hyphenated technique links the separation power of GC with the identification capabilities of MS. alentris.org After the volatile components are separated on the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for a specific compound, allowing for its positive identification by comparing it to spectral libraries. This is particularly useful in identifying unexpected volatile impurities that may arise from changes in the manufacturing process.

Method Validation According to ICH Guidelines

Validation of analytical methods is a mandatory requirement to ensure that the method is suitable for its intended purpose. All analytical procedures for the analysis of Dapagliflozin and its impurities, including the this compound, must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. scholarsresearchlibrary.cominnovareacademics.inresearchgate.net

The validation process assesses a range of parameters to demonstrate the method's reliability. innovareacademics.inresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. innovareacademics.inresearchgate.netresearchgate.net The results of these validation studies must meet predefined acceptance criteria to confirm that the method is reliable for routine quality control analysis. innovareacademics.inresearchgate.net

Table 2: Key Validation Parameters as per ICH Guidelines

| Validation Parameter | Description |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of test results to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

Specificity and Selectivity in Presence of Degradants

Specificity is a critical validation parameter that demonstrates the analytical method's ability to accurately measure the analyte of interest without interference from other components such as impurities, excipients, or degradation products. researchgate.netinnovareacademics.in To establish specificity for a stability-indicating method, forced degradation studies are performed. nih.gov

In these studies, Dapagliflozin is subjected to stress conditions like acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. researchgate.netresearchgate.netnih.gov The analytical method is then used to analyze these stressed samples. The method is considered specific if it can separate the main Dapagliflozin peak from all the degradation product peaks and any known impurities, including the this compound. innovareacademics.inresearchgate.net Peak purity analysis, often using a Photo Diode Array (PDA) detector, is employed to confirm that the Dapagliflozin peak is spectrally pure and not co-eluting with any degradants. researchgate.net This ensures that any decrease in the assay of the active ingredient is accurately detected as a result of degradation, not analytical interference.

Linearity and Calibration Range for this compound

The linearity of an analytical method is its capacity to elicit test results that are directly proportional to the concentration of the analyte within a given range. Establishing a precise calibration range is fundamental for the accurate quantification of the this compound.

High-performance liquid chromatography (HPLC) is a primary technique for this analysis. alentris.org In a representative study validating a method for Dapagliflozin and its related substances, linearity was assessed by preparing solutions of known impurity concentrations and analyzing their instrumental response. While specific data for the this compound is not individually detailed, analogous impurities were tested across ranges such as 0.21 µg/mL to 2.00 µg/mL. innovareacademics.in The relationship between the peak area and the concentration of the impurity is then plotted to generate a calibration curve. A correlation coefficient (r²) value close to 1.0 indicates a high degree of linearity. For Dapagliflozin and its impurities, correlation coefficients are typically expected to be ≥ 0.99. researchgate.net

Table 1: Representative Linearity and Calibration Range Data for Dapagliflozin Impurities

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Impurity A | 0.26–2.00 | 0.9997 |

| Impurity B | 0.21–2.00 | 0.9998 |

| Impurity C | 0.52–2.00 | 0.9997 |

| Impurity D | 0.26–2.00 | 0.9998 |

| Impurity E | 0.37–2.00 | 0.9996 |

| Impurity F | 0.37–2.00 | 0.9997 |

Note: This table represents typical data for other known Dapagliflozin impurities as detailed in a comprehensive HPLC method validation study. innovareacademics.in Specific data for this compound was not available in the reviewed sources.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy is typically determined through recovery studies, where a known amount of the impurity standard is spiked into a sample matrix. The percentage of the impurity recovered is then calculated. For related substances in pharmaceutical analysis, recovery values are generally expected to fall within a range of 90% to 110%. One study on Dapagliflozin impurities demonstrated recovery rates between 96.76% and 103.96%. researchgate.net

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the relative standard deviation (%RSD) of a series of measurements. For impurity analysis, the acceptance criterion for %RSD is typically not more than 15%. In a validation study for Dapagliflozin impurities, the %RSD for repeatability and intermediate precision was found to be below 4.83, indicating a high degree of precision. researchgate.net

Table 2: Illustrative Accuracy and Precision Data for Dapagliflozin Impurities

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Accuracy (% Recovery) | 90.0% - 110.0% | 96.76% - 103.96% researchgate.net |

| Precision (% RSD) | ||

| Repeatability | ≤ 15% | < 4.83 researchgate.net |

| Intermediate Precision | ≤ 15% | < 4.83 researchgate.net |

Note: This table provides representative data based on studies of other Dapagliflozin impurities. researchgate.net Specific results for the this compound were not explicitly provided in the cited literature.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These values are crucial for demonstrating the sensitivity of an analytical method for impurity determination. They are often calculated based on the standard deviation of the response and the slope of the calibration curve. For instance, in a validated HPLC method for Dapagliflozin and its impurities, the LOD and LOQ values were determined to be sufficiently low to detect and quantify impurities at levels compliant with regulatory requirements. innovareacademics.in

Table 3: Representative LOD and LOQ Values for Dapagliflozin Impurities

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Impurity A | 0.08 | 0.26 |

| Impurity B | 0.07 | 0.21 |

| Impurity C | 0.17 | 0.52 |

| Impurity D | 0.08 | 0.26 |

| Impurity E | 0.12 | 0.37 |

| Impurity F | 0.12 | 0.37 |

Note: This table is based on a study of other named Dapagliflozin impurities. innovareacademics.in It illustrates the typical sensitivity of analytical methods for these compounds.

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Common variations include changes in the pH of the mobile phase, flow rate, column temperature, and organic phase composition.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

In studies validating analytical methods for Dapagliflozin, robustness is checked by slightly altering chromatographic conditions. innovareacademics.in The method is considered robust if the system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these changes. Similarly, ruggedness is confirmed when the %RSD of results from different analysts or on different instruments falls within the predefined acceptance criteria. researchgate.net

Impurity Profiling and Qualification Strategies

Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities in an API. alentris.org This involves developing a stability-indicating analytical method that can separate the drug substance from all its process-related impurities and degradation products. alentris.org Techniques like HPLC combined with mass spectrometry (LC-MS) are powerful tools for identifying the structures of unknown impurities. scispace.com

Stability Assessment and Degradation Kinetics of Dapagliflozin Keto Impurity

Forced Degradation Studies on Dapagliflozin (B1669812) Drug Substance

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies to elicit the formation of degradation products. neliti.com Studies have shown that Dapagliflozin is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and thermal stress. neliti.comijrpr.com The primary aim of these studies is to understand the degradation pathways and identify the impurities that may form during storage or manufacturing. neliti.com

Hydrolytic degradation is a common pathway for drug substances with hydrolyzable functional groups. The stability of Dapagliflozin has been evaluated under both acidic and alkaline conditions.

Acidic Conditions: Dapagliflozin has been found to be particularly labile to acid hydrolysis. researchgate.net Significant degradation is observed when the drug is exposed to acidic environments, such as hydrochloric acid (HCl). researchgate.netbbrc.in One study refluxed Dapagliflozin with 1 N HCl at 60°C for 48 hours, resulting in approximately 20%-25% degradation and the formation of two novel degradation products. researchgate.net Another study also confirmed degradation when Dapagliflozin was exposed to 1 N HCl for 24 hours. bbrc.in The C-glucoside bond in the Dapagliflozin structure is susceptible to cleavage under these conditions. researchgate.net

Alkaline Conditions: The response of Dapagliflozin to alkaline conditions appears to vary depending on the specific experimental setup. Some studies report that the drug is sensitive to alkali degradation. researchgate.net For instance, degradation has been observed after exposure to 0.5 N sodium hydroxide (B78521) (NaOH) at room temperature. ijrpr.com Other research, however, suggests that Dapagliflozin is stable under alkaline hydrolysis conditions. researchgate.netnih.gov This discrepancy may be due to differences in the concentration of the base, temperature, and duration of exposure. In one case where degradation was observed, a degradation product (DP2) was identified where the alcohol group was converted to an aldehyde. researchgate.net

| Stress Condition | Reagent | Experimental Conditions | Observed Degradation (%) | Reference |

|---|---|---|---|---|

| Acidic | 1 N HCl | Reflux at 60°C for 48 hours | ~20-25% | researchgate.net |

| Acidic | 1 N HCl | 24 hours | Degradation observed | bbrc.in |

| Alkaline | 0.5 N NaOH | Room Temperature | Degradation observed | ijrpr.com |

| Alkaline | 1 N and 2 N NaOH | Refluxing | Stable | nih.gov |

Oxidative degradation was investigated using hydrogen peroxide (H₂O₂). neliti.comijrpr.com Dapagliflozin has been shown to be susceptible to oxidative conditions. neliti.comijrpr.com Studies involving exposure to 30% hydrogen peroxide solution resulted in the degradation of the drug substance. bbrc.innih.gov This indicates that the molecule has sites that are sensitive to oxidation, which can lead to the formation of related impurities. alentris.org

| Stress Condition | Reagent | Experimental Conditions | Result | Reference |

|---|---|---|---|---|

| Oxidative | Hydrogen Peroxide | Not specified | Liable to decomposition | neliti.comijrpr.com |

| Oxidative | 30% H₂O₂ | 24 hours | Degradation observed | bbrc.in |

| Oxidative | 30% H₂O₂ | Not specified | Stable | nih.gov |

Photostability testing is crucial to determine if a drug substance is sensitive to light. Dapagliflozin was exposed to ultraviolet (UV) light in a photostability chamber to assess its photolytic degradation. ijrpr.combbrc.in Multiple studies have concluded that Dapagliflozin is stable under photolytic conditions, showing no significant degradation upon exposure to UV radiation. researchgate.netnih.gov In one specific test, the sample was exposed to a near-ultraviolet lamp providing an illumination of not less than 1.2 million lux hours, with minimal degradation observed. ijrpr.com

To evaluate thermal stability, Dapagliflozin samples were subjected to high temperatures. In one study, the drug was exposed to a temperature of 60°C for 48 hours in an oven. ijrpr.com The results from several studies indicate that Dapagliflozin is generally stable under thermal stress conditions. researchgate.netnih.gov However, some level of degradation, between 5-20%, has been reported under certain thermal conditions. ijrpr.com

Kinetic Studies of Dapagliflozin Keto Impurity Formation and Degradation

Kinetic studies are performed to understand the rate at which a drug degrades and an impurity forms. This information is vital for determining the shelf-life and appropriate storage conditions for the drug product.

The degradation kinetics of Dapagliflozin have been evaluated under various stress conditions. Studies investigating the degradation in an alkaline medium have shown that the process follows a pseudo-first-order reaction. africaresearchconnects.combue.edu.egbue.edu.eg Similarly, the degradation kinetics under thermal and humidity/thermal stress conditions were also determined to correspond to a first-order reaction. researchgate.netnih.gov This means that the rate of degradation is directly proportional to the concentration of Dapagliflozin. Understanding the rate order is crucial for predicting the stability of the drug over time.

| Stress Condition | Determined Rate Order | Reference |

|---|---|---|

| Alkaline Medium | Pseudo-first-order | africaresearchconnects.combue.edu.egbue.edu.eg |

| Thermal and Humidity/Thermal | First-order | researchgate.netnih.gov |

Control Strategies and Risk Mitigation in Pharmaceutical Manufacturing

Optimization of Synthesis Processes for Minimizing Dapagliflozin (B1669812) Keto Impurity

Minimizing the formation of the Dapagliflozin Keto Impurity at its source is the most efficient strategy. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on impurity generation. alentris.orgcolab.ws

The formation of impurities is often sensitive to the conditions under which a chemical reaction is conducted. By carefully controlling these parameters, the generation of unwanted byproducts like the keto impurity can be significantly reduced. colab.ws Key parameters that are typically optimized include reaction temperature, time, and pressure.

For instance, in the synthesis of Dapagliflozin, certain steps, such as the reduction of a ketone precursor, are critical. A continuous flow synthesis method has been shown to be effective in minimizing impurities by providing superior control over reaction conditions compared to traditional batch processes. researcher.life This method can significantly shorten reaction times and allow for better management of reaction temperatures, thereby reducing the formation of side products. researcher.life The use of a closed environment in flow synthesis also helps minimize environmental interference, such as moisture, which can contribute to impurity formation. researcher.life

Table 1: Illustrative Process Parameters for Optimization

| Parameter | Objective | Rationale |

|---|---|---|

| Temperature | Maintain optimal range (e.g., -20°C vs. -78°C) | Prevents side reactions and degradation that can lead to keto impurity formation. researcher.life |

| Reaction Time | Minimize while ensuring completion | Reduces the exposure of the product to harsh conditions that might promote impurity formation. researcher.life |

| Pressure | Control for specific reaction types | Ensures reaction proceeds along the desired pathway, minimizing byproduct generation. |

| Mixing Efficiency | Ensure homogeneity | Efficient mixing, as achieved in microreactors, can prevent localized high concentrations of reagents, leading to cleaner reactions. colab.ws |

The choice of reagents and solvents plays a crucial role in directing the reaction pathway and can significantly influence the impurity profile of the final product. google.com

In the synthesis of Dapagliflozin, the reduction of an intermediate is a key step. The selection of a suitable reducing agent is critical. For example, a triethylsilane-boron trifluoride ether system is often used. The purity of these reagents and the absence of contaminants are essential to prevent the introduction of new impurities or the catalysis of side reactions.

The choice of solvent is equally important. Solvents not only dissolve the reactants but also affect reaction rates and selectivity. In the acetylation of Dapagliflozin, a step sometimes used in purification processes, solvents such as acetone (B3395972) or dichloromethane (B109758) are employed. google.com For crystallization, solvents like ethanol (B145695), methyl tert-butyl ether, or mixtures with anti-solvents such as n-heptane are used to ensure the selective precipitation of the pure compound, leaving impurities in the solution. google.com

Table 2: Reagents and Solvents in Dapagliflozin Synthesis and Purification

| Stage | Reagent/Solvent | Purpose | Reference |

|---|---|---|---|

| Synthesis | n-Butyl lithium (n-BuLi) | Organolithium reagent formation | |

| Synthesis | Triethylsilane-boron trifluoride ether | Reduction of intermediate | |

| Purification | Acetic anhydride, Dimethylaminopyridine | Acetylation for intermediate purification | google.com |

| Purification | Lithium hydroxide (B78521) | Deacetylation | google.com |

| Crystallization | Ethanol, Water, Tetrahydrofuran | Solvent system for recrystallization | google.comgoogle.com |

Purification Techniques for Removal of this compound

Despite optimization of the synthesis process, the formation of some level of the keto impurity may be unavoidable. Therefore, robust purification techniques are essential to remove it from the final active pharmaceutical ingredient (API). alentris.org

Recrystallization is a powerful and widely used technique for purifying solid compounds in the pharmaceutical industry. alentris.orgnih.gov The principle relies on the differential solubility of the desired compound and the impurity in a particular solvent or solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.

For Dapagliflozin, purification may involve the formation of an intermediate, such as an acetylated form, which is then crystallized to remove impurities. google.com After achieving the desired purity, the intermediate is converted back to Dapagliflozin. google.com The choice of solvent is critical; for instance, dissolving the crude product in a solvent like ethanol at an elevated temperature and then allowing it to cool slowly can yield a high-purity solid. google.com The final product can also be crystallized from various solvent systems, including methyl isobutyl ketone or dichloromethane/ester mixtures, to obtain specific crystalline forms with high purity. google.com

Chromatography is a highly effective technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. alentris.org High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for both quantifying and, in its preparative form, isolating impurities. alentris.orgresearchgate.net

Reversed-phase HPLC (RP-HPLC) methods have been developed to separate Dapagliflozin from its process-related and degradation impurities, including the keto impurity. researchgate.net These methods typically use a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. researchgate.netscispace.com By carefully controlling the composition of the mobile phase (gradient elution), flow rate, and column temperature, a clear separation between Dapagliflozin and the keto impurity can be achieved. scispace.com For isolation of unknown impurities for characterization, preparative HPLC is employed, which uses larger columns to handle greater quantities of material. researchgate.net

Table 3: Example of RP-HPLC Conditions for Impurity Profiling

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | YMC ODS A C-18 (150mm x 4.6mm) or Hypersil BDS C18 (250mm x 4.6mm) | researchgate.netscispace.com |

| Mobile Phase | Acetonitrile and Water/Buffer mixture (e.g., pH 6.5 buffer) | researchgate.netscispace.com |

| Elution Mode | Isocratic or Gradient | researchgate.netscispace.com |

| Flow Rate | 0.7 - 1.0 mL/min | researchgate.netscispace.com |

| Detection Wavelength | 224 nm or 273 nm | researchgate.netscispace.com |

| Column Temperature | 35°C | researchgate.netscispace.com |

In-Process Control and Quality Control Monitoring

In-process controls (IPCs) and final quality control (QC) monitoring are essential to ensure that the manufacturing process is consistent and that the final product meets the required purity specifications. alentris.orgsynzeal.com These controls involve taking samples at various stages of the manufacturing process and analyzing them for purity and impurity levels.

Analytical techniques, primarily HPLC, are used to monitor the levels of the this compound throughout the synthesis and purification stages. alentris.org This allows for real-time adjustments to process parameters if impurity levels are found to be approaching their specified limits. Establishing an impurity profile for Dapagliflozin is a key part of drug development, documenting all potential impurities and the methods used to control them, which is essential for regulatory approval. alentris.org Reference standards of the this compound are used for the accurate identification and quantification of the impurity in test samples. synthinkchemicals.comglppharmastandards.com These comprehensive monitoring strategies ensure that each batch of Dapagliflozin is of high quality and free from unacceptable levels of the keto impurity. synzeal.com

Quality by Design (QbD) Principles in Impurity Management

The management of the this compound, also known as Oxo Dapagliflozin, is deeply rooted in the principles of Quality by Design (QbD), a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov

The QbD framework for controlling the this compound involves a comprehensive strategy that encompasses the entire manufacturing process, from the selection of raw materials to the final purification steps. The primary objective is to build quality into the product by understanding and controlling the sources of variability that could lead to the formation of this impurity.

Risk Assessment and Identification of Critical Process Parameters (CPPs)

A thorough risk assessment is conducted to identify the process parameters that have the potential to influence the formation of the this compound. This involves a systematic evaluation of the entire synthesis route of dapagliflozin. For instance, the synthesis of dapagliflozin involves several chemical transformations where by-products can be generated. The formation of the keto impurity is often linked to specific reaction conditions.

Through this risk assessment, Critical Process Parameters (CPPs) are identified. These are process parameters that must be controlled within a defined range to ensure the desired quality of the drug substance. For the control of the this compound, potential CPPs could include:

Reaction Temperature: Excursions from the optimal temperature range during certain synthetic steps could favor the formation of the keto impurity.

pH of the Reaction Mixture: The acidity or basicity of the reaction environment can significantly influence reaction pathways and the generation of by-products.

Purity of Starting Materials and Intermediates: The presence of certain impurities in the starting materials or intermediates can act as precursors to the formation of the this compound. google.com

Reaction Time: Inadequate or excessive reaction times can lead to incomplete reactions or the formation of degradation products, including the keto impurity.

Oxidizing Agents: The presence of residual oxidizing agents could potentially lead to the formation of the keto impurity.

Design of Experiments (DoE) for Process Optimization

To establish a robust control strategy, Design of Experiments (DoE) is employed. DoE is a powerful statistical tool that allows for the systematic variation of multiple process parameters simultaneously to understand their individual and interactive effects on the formation of the this compound.

Through a series of well-designed experiments, a design space is established. The design space is the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of the this compound remains consistently below the acceptance criteria.

The following interactive table illustrates a hypothetical DoE study to investigate the impact of reaction temperature and pH on the formation of the this compound.

| Experiment Run | Reaction Temperature (°C) | pH | This compound Level (%) |

| 1 | 20 | 7.0 | 0.05 |

| 2 | 30 | 7.0 | 0.08 |

| 3 | 20 | 8.0 | 0.06 |

| 4 | 30 | 8.0 | 0.12 |

| 5 | 25 | 7.5 | 0.07 |

| 6 | 25 | 7.5 | 0.07 |

| 7 | 15 | 7.5 | 0.04 |

| 8 | 35 | 7.5 | 0.15 |

| 9 | 25 | 6.5 | 0.04 |

| 10 | 25 | 8.5 | 0.10 |

Process Analytical Technology (PAT) for Real-Time Monitoring and Control

Process Analytical Technology (PAT) is an integral part of the QbD framework for impurity management. PAT involves the use of in-line, on-line, or at-line analytical tools to monitor CPPs and CQAs in real-time. nih.gov This allows for a dynamic and responsive manufacturing process where adjustments can be made in real-time to prevent deviations that could lead to an increase in the this compound.

For instance, spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy could be implemented to monitor the progress of a reaction and ensure its completion, thereby minimizing the potential for side reactions that could form the keto impurity. Similarly, in-line pH probes can provide continuous monitoring and control of this critical parameter.

The data generated through PAT is used to build process models that can predict the final quality of the product based on the real-time process data. This proactive approach to quality control is a significant advancement over traditional methods that rely on end-product testing.

Continuous Improvement

The QbD approach is not a one-time exercise but a continuous lifecycle of process monitoring, evaluation, and improvement. The data collected from routine manufacturing, including the levels of the this compound, are continuously analyzed to identify any trends or shifts in the process. This information is then used to refine the control strategy and further enhance the robustness of the manufacturing process.

By embracing the principles of Quality by Design, pharmaceutical manufacturers can ensure a deep understanding of their processes and establish a robust control strategy to consistently produce high-quality dapagliflozin with minimal levels of the this compound, thereby safeguarding patient safety.

Regulatory Framework and Quality Assurance Considerations for Dapagliflozin Keto Impurity

International Council for Harmonisation (ICH) Guidelines Compliance

The International Council for Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient and cost-effective manner. The guidelines established by the ICH are pivotal in the management of impurities in new drug substances and products. europa.eu

ICH Q3A (Impurities in New Drug Substances)

ICH Q3A provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu This guideline is instrumental in setting the standards for Dapagliflozin (B1669812) and, by extension, its keto impurity. The guideline outlines the process for identifying and qualifying impurities, which involves acquiring and evaluating data to establish the biological safety of an individual impurity. youtube.com

Key thresholds defined by ICH Q3A are crucial for the regulatory handling of Dapagliflozin Keto Impurity:

Reporting Threshold: The level at which an impurity must be reported. ich.org Any impurity present above this threshold needs to be documented in the registration application. fda.gov

Identification Threshold: The level at which an impurity's structure must be identified. youtube.com

Qualification Threshold: The level at which an impurity must be qualified for its biological safety. ich.org

For new drug substances, the specific thresholds are often tied to the maximum daily dose of the drug. Manufacturers of Dapagliflozin must adhere to these thresholds for any impurities detected, including the keto impurity. ich.org

Interactive Table: ICH Q3A Thresholds for New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

ICH Q1A (Stability Testing of New Drug Substances and Products)

The stability of a drug substance is a critical factor that can influence the formation of impurities over time. ICH Q1A provides guidance on the stability testing of new drug substances and products. europa.eu This guideline mandates that stability studies be conducted to understand how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light. slideshare.net

For Dapagliflozin, these studies are essential to identify potential degradation products, including the this compound. ich.org Stress testing, a component of stability studies, helps to establish the intrinsic stability of the molecule and is crucial for developing and validating analytical methods. ich.org The data from these studies inform the recommended storage conditions and the re-test period for the drug substance. ikev.org

Global Regulatory Authority Requirements (FDA, EMA)

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines concerning the acceptable levels of impurities in pharmaceutical products. veeprho.comalentris.org These agencies work to ensure that all medicines are safe and effective for public consumption.

Acceptable Impurity Limits and Thresholds

Both the FDA and EMA have adopted the ICH guidelines, making them legally binding for drug registration in their respective regions. europa.eufederalregister.gov The acceptable limits for this compound are therefore dictated by the thresholds established in ICH Q3A and Q3B (Impurities in New Drug Products). europa.eu Manufacturers must demonstrate that the levels of this impurity in their Dapagliflozin products are consistently below the qualification threshold. If the level of the keto impurity exceeds this threshold, extensive toxicological studies are required to prove its safety. scribd.com

Impurity Reporting and Documentation

Comprehensive documentation of all identified impurities is a prerequisite for regulatory approval. alentris.org For Dapagliflozin, this includes a detailed impurity profile that documents all potential and actual impurities, their origin, and the analytical methods used for their control. alentris.org

When submitting a new drug application, manufacturers must provide:

A list of all impurities present at levels above the reporting threshold. europa.eu

The structural identification of impurities present at levels above the identification threshold. europa.eu

A safety qualification for impurities present at levels above the qualification threshold. europa.eu

Quantitative results must be presented numerically and not in general terms like "complies" or "meets limit". fda.gov This detailed reporting ensures transparency and allows regulatory agencies to conduct a thorough risk assessment.

Role of Reference Standards in Pharmaceutical Quality Control

Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of impurities. pharmamirror.com They play a pivotal role in the quality control of pharmaceutical products. pharmamirror.compharmaceutical-technology.com

For this compound, a well-characterized reference standard is essential for:

Method Validation: To validate the accuracy and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify the impurity. synzeal.com

Quality Control: To serve as a benchmark in routine quality control testing to ensure that the levels of the keto impurity in each batch of Dapagliflozin are within the acceptable limits. synthinkchemicals.comsynthinkchemicals.com

Stability Studies: To accurately monitor the formation of the keto impurity during stability studies. synzeal.com